3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry due to their wide range of therapeutic properties .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of specific thiophene derivatives like “3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” would require a detailed procedure that is not available in the current search results.Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific molecular structure of “3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is not available in the current search results.Physical And Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” are not available in the current search results.Scientific Research Applications
Synthesis and Chemical Characterization
- The compound and its derivatives are primarily synthesized through reactions involving benzo[b]thiophene precursors, showcasing their versatility in creating a range of heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene (Sharba, Al-Bayati, Aouad, & Rezki, 2005). These processes often involve intermediate steps such as the formation of acid hydrazides, azomethines, and subsequent cyclization reactions to yield the target compounds.
Biological Activities
- Benzo[b]thiophene derivatives, including oxadiazole and thiadiazole derivatives, have been identified to possess a wide spectrum of pharmacological properties. Although specific activities of the mentioned compound were not directly addressed, related structures have been evaluated for antibacterial, antifungal, and anti-inflammatory activities, indicating their potential utility in medicinal chemistry (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial Evaluation
- Some studies focused on the synthesis of benzo[b]thiophene derivatives to test their antimicrobial efficacy. Compounds similar to 3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide were synthesized and showed promising antibacterial activities, highlighting the potential of such molecules in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Mechanism of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . The specific mechanism of action of “3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is not available in the current search results.
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S2/c1-7-17-9(6-23-7)14-19-20-15(22-14)18-13(21)12-11(16)8-4-2-3-5-10(8)24-12/h2-6H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMALOBZIXONSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide |
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